molecular formula C13H18N2O2 B14344093 N-(Phenylcarbamoyl)hexanamide CAS No. 93428-77-4

N-(Phenylcarbamoyl)hexanamide

Cat. No.: B14344093
CAS No.: 93428-77-4
M. Wt: 234.29 g/mol
InChI Key: LZXHEASJVVWAJP-UHFFFAOYSA-N
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Description

N-(Phenylcarbamoyl)hexanamide is a synthetic organic compound featuring a hexanamide backbone substituted with a phenylcarbamoyl group. The phenylcarbamoyl group may enhance hydrogen-bonding capacity, while the hexanamide chain could improve lipophilicity, affecting membrane permeability and metabolic stability.

Properties

CAS No.

93428-77-4

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(phenylcarbamoyl)hexanamide

InChI

InChI=1S/C13H18N2O2/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17)

InChI Key

LZXHEASJVVWAJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Phenylcarbamoyl)hexanamide can be synthesized through the acylation of hexanamide with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products. The reaction can be represented as follows:

Hexanamide+Phenyl isocyanateThis compound\text{Hexanamide} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Hexanamide+Phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as magnesium nitrate or imidazole can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Hexanoic acid and phenylamine.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Reduced amide derivatives.

Mechanism of Action

The mechanism by which N-(Phenylcarbamoyl)hexanamide exerts its effects, particularly its antimicrobial properties, involves the inhibition of key enzymes in bacterial metabolic pathways. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme crucial for bacterial energy metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison evaluates N-(Phenylcarbamoyl)hexanamide against key analogs, focusing on structural features, physicochemical properties, and biological activities.

N-(Phenylcarbamoyl)benzamide

  • Structure : Benzamide backbone with phenylcarbamoyl substitution.
  • Molecular Weight : ~240 g/mol (estimated).
  • Key Findings :
    • Exhibited 82% cytotoxicity against HeLa cells with an IC₈₀ of 0.8 mM , significantly outperforming hydroxyurea (IC₈₀: 4.3 mM) .
    • Molecular docking revealed a rerank score of -72.0603 kcal/mol , indicating strong binding affinity to cancer targets .
    • ADMET predictions suggested favorable absorption, low toxicity, and optimal metabolic stability .

N-Phenylhexanamide

  • Structure : Simple hexanamide with a phenyl group.
  • Molecular Weight : 191.27 g/mol .
  • No direct biological data available, but simpler analogs often serve as intermediates in drug synthesis .
  • Comparison : The absence of the carbamoyl group likely diminishes target specificity and binding affinity compared to this compound.

N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A)

  • Structure : Hexanamide with an indole-ethyl substituent.
  • Key Findings :
    • Demonstrated antiplasmodial activity against Plasmodium falciparum, highlighting the role of aromatic substituents in targeting parasitic enzymes .
  • Comparison : The indole moiety may confer selectivity for malaria-related targets, whereas the phenylcarbamoyl group in this compound could favor anticancer applications.

N-[3-(Acetylamino)phenyl]hexanamide

  • Structure: Hexanamide with an acetylamino-phenyl group.
  • Molecular Weight : 248.32 g/mol .
  • Comparison: The acetylamino substituent may reduce metabolic degradation compared to the carbamoyl group, but this could also limit hydrogen-bonding interactions.

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